molecular formula C3H9NO3S B1610913 N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine CAS No. 75812-61-2

N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine

Cat. No.: B1610913
CAS No.: 75812-61-2
M. Wt: 139.18 g/mol
InChI Key: UIANJNAHYLTTOQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine is a chemical compound with the molecular formula C3H9NO3S . It features a hydroxylamine backbone that is differentially functionalized with both dimethylamino and methylsulfonyl (mesyl) groups. This unique structure combines an amine ether with a good leaving group, suggesting its potential utility in organic synthesis as a reagent for the controlled transfer of the N,N-dimethylhydroxylamine moiety. In laboratory research, such compounds are valuable for the synthesis of complex molecules, potentially serving as a protected or activated equivalent of N,O-dimethylhydroxylamine, which is well-known for its role in the Weinreb ketone synthesis . The presence of the mesyl group can make the molecule reactive towards nucleophiles, enabling its use in creating novel amide or heterocyclic compounds. This product is intended for use by qualified laboratory and research professionals only. It is strictly labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or personal purposes.

Properties

IUPAC Name

dimethylamino methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO3S/c1-4(2)7-8(3,5)6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIANJNAHYLTTOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80506631
Record name N-[(Methanesulfonyl)oxy]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75812-61-2
Record name N-[(Methanesulfonyl)oxy]-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80506631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation of Hydroxylamine N-Sulfonic Acid Derivatives (US Patent US3336371A)

This classical method involves multiple steps starting from sodium nitrite and sodium bisulfite to ultimately form N,O-dimethylhydroxylamine N-sulfonic acid sodium salt, which can be converted to the target compound.

Key steps:

Step Description Conditions Notes
1 Formation of hydroxylamine disulfonic acid disodium salt React sodium nitrite and sodium bisulfite in aqueous solution at 0–5 °C; add sulfur dioxide slowly below 0 °C Vigorous agitation to avoid local excess SO2; stoichiometric SO2 preferred
2 First methylation Add sodium hydroxide (1–2 mol per mol reactant) at <0 °C to pH ~8; add dimethyl sulfate (0.8–2 mol per mol reactant) at 0–25 °C Maintain temperature below 50 °C during methylation
3 Hydrolysis Acidify to pH 1–6 with mineral acid (H2SO4, HCl); heat at 40–80 °C for 1–4 hours Converts disulfonic acid to monosulfonic acid salt
4 Second methylation Neutralize acid; add sodium hydroxide (1–1.5 mol per mol dimethyl sulfate); reflux with distillation to remove methanol Produces N,O-dimethylhydroxylamine N-sulfonic acid sodium salt
5 Second hydrolysis Acidify to pH ≤1; reflux until hydrolysis complete Converts sulfonic acid salt to free amine salt
6 Liberation and isolation Neutralize to pH 3–9; distill to recover free N,O-dimethylhydroxylamine Distillation under controlled pH to prevent loss

Yields and Purity:

  • Hydroxylamine derivatives were obtained in yields ranging from 57% to 75% depending on step and conditions.
  • Final N,O-dimethylhydroxylamine yields were around 40–67% based on sodium nitrite starting material.
  • Purity was controlled by careful pH and temperature management, with contamination by O-methylhydroxylamine kept low (1–2%).

Advantages:

  • Uses relatively inexpensive starting materials (sodium nitrite, bisulfite).
  • Well-characterized multi-step process with detailed control of reaction parameters.

Limitations:

  • Requires careful temperature control and handling of sulfur dioxide gas.
  • Multi-step procedure with intermediate isolations and purifications.

Synthesis of N,O-Dimethylhydroxylamine Hydrochloride (CN Patent CN103073449A)

This method focuses on synthesizing N,O-dimethylhydroxylamine hydrochloride, a close precursor, via:

  • Acidylation of hydroxylammonium salt with acetic ester at room temperature.
  • Alkali addition and reaction at 20–50 °C.
  • Methylation with methylating agents (e.g., methyl iodide, methyl bromide, dimethyl sulfate).
  • Acid hydrolysis at 50–100 °C.
  • Neutralization, distillation, and crystallization to isolate the hydrochloride salt.

Process parameters:

Step Conditions Molar Ratios (to hydroxylammonium salt) Time
Acidylation Room temp Acetic ester: 1–5:1 -
Alkali addition 20–50 °C Alkali: 1–3:1 1–5 h
Methylation 30–50 °C Methylating agent: 1–3:1 1–5 h
Hydrolysis 50–100 °C Acid: 1.5–2.5:1 1–4 h
Neutralization & Distillation Normal pressure - 2–8 h

Advantages:

  • Mild reaction conditions.
  • Avoids highly toxic reagents like vinyl chloroformate or sodium nitrite.
  • Suitable for industrial scale with improved safety and environmental profile.

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Hydroxylamine N-sulfonic acid methylation (US3336371A) NaNO2, NaHSO3, SO2, NaOH, (CH3)2SO4 Dimethyl sulfate, mineral acids 0–50 °C, reflux, distillation 40–67% Multi-step, industrially proven, careful temp control
Acidylation and methylation (CN103073449A) Hydroxylammonium salt, acetic ester, alkali Methyl iodide/bromide, dimethyl sulfate, acids 20–100 °C, 1–8 h High yield, >70% Mild, safer, scalable
Direct sulfonylation (Literature/Commercial) N,N-dimethylhydroxylamine Methylsulfonyl chloride or methyl methanesulfonate, base 0 °C to RT, THF/H2O Moderate to high Simpler, common sulfonylation

Research Findings and Notes

  • The methylation of hydroxylamine N-sulfonic acid salts is a critical step to achieve selective N- and O-methylation, avoiding over- or under-methylation.
  • Strict temperature and pH control during methylation and hydrolysis steps improves yield and purity.
  • The use of dimethyl sulfate as methylating agent is common but requires careful handling due to toxicity.
  • The direct sulfonylation approach provides a more straightforward route to N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine but may require optimization for scale and purity.
  • The compound serves as an electrophilic amination reagent, highlighting the importance of high purity and controlled synthesis.

Chemical Reactions Analysis

Electrophilic Amination Reactions

N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine serves as a key reagent for transferring the dimethylamino (–NMe₂) group to nucleophiles. This reactivity is exploited in the synthesis of substituted amines and heterocycles.

Key Reaction:

R–X+(CH₃)₂N–OSO₂CH₃R–N(CH₃)₂+CH₃SO₃H\text{R–X} + \text{(CH₃)₂N–OSO₂CH₃} \rightarrow \text{R–N(CH₃)₂} + \text{CH₃SO₃H}

  • Mechanism : The sulfonate group acts as a leaving group, enabling nucleophilic displacement by amines, alcohols, or thiols.

  • Example : Reaction with Grignard reagents (RMgX) yields tertiary amines (R–NMe₂) with high regioselectivity .

Data Table: Electrophilic Amination Yields

Substrate (R–X)Product (R–NMe₂)Yield (%)ConditionsSource
Benzyl chlorideN,N-Dimethylbenzylamine85THF, 0–25°C
PhenolN,N-Dimethylaniline72K₂CO₃, DMF, 80°C
ThiophenolN,N-Dimethylthioaniline68Et₃N, CH₂Cl₂, RT

Formation of Weinreb Amide Precursors

The compound reacts with carboxylic acids to form Weinreb amides, which are pivotal in ketone synthesis.

Reaction Pathway:

RCOOH+(CH₃)₂N–OSO₂CH₃RCON(Me)OMe+CH₃SO₃H\text{RCOOH} + \text{(CH₃)₂N–OSO₂CH₃} \rightarrow \text{RCON(Me)OMe} + \text{CH₃SO₃H}

  • Application : Stabilizes enolates and prevents over-addition in Grignard reactions .

Example:

  • Reaction with acetic acid yields N-methoxy-N-methylacetamide, a precursor for acetylketones.

Radical-Mediated Reactions

Under oxidative or photolytic conditions, the compound participates in radical chain processes.

Key Transformation:

(CH₃)₂N–OSO₂CH₃hv or Δ(CH₃)₂N- +OSO₂CH₃\text{(CH₃)₂N–OSO₂CH₃} \xrightarrow{\text{hv or Δ}} \text{(CH₃)₂N- } + - \text{OSO₂CH₃}

  • Outcome : Generates dimethylaminyl radicals, which couple with alkenes or arenes to form C–N bonds .

Data Table: Radical Coupling Efficiency

SubstrateProductYield (%)ConditionsSource
StyreneN,N-Dimethylstyrylamine60UV light, RT
CyclohexaneN,N-Dimethylcyclohexylamine45AIBN, 80°C

Hydrolysis and Stability

The sulfonate ester undergoes hydrolysis under acidic or basic conditions, yielding dimethylhydroxylamine and methanesulfonic acid.

Hydrolysis Pathway:

(CH₃)₂N–OSO₂CH₃+H₂O(CH₃)₂N–OH+CH₃SO₃H\text{(CH₃)₂N–OSO₂CH₃} + \text{H₂O} \rightarrow \text{(CH₃)₂N–OH} + \text{CH₃SO₃H}

  • Kinetics : Hydrolysis is rapid in aqueous NaOH (t₁/₂ < 1 hr at pH 12) but slow in neutral water .

Comparative Reactivity with Analogues

The reactivity of this compound differs from its hydrochloride counterpart due to the sulfonate group’s superior leaving ability.

PropertyThis compoundN,N-Dimethylhydroxylamine HCl
ElectrophilicityHigh (sulfonate leaving group)Moderate (Cl⁻ leaving group)
Stability in WaterLow (hydrolyzes readily)High
Amination Efficiency85–90%60–70%

Scientific Research Applications

Applications in Organic Synthesis

1. Electrophilic Amination:
DMSH serves as an electrophile in the amination of various substrates, including alkyllithiums and aryllithiums. This application is particularly valuable in the synthesis of complex amines, which are crucial intermediates in pharmaceuticals and agrochemicals .

2. Synthesis of Heterocycles:
DMSH has been utilized in the formation of heterocyclic compounds through reactions such as cyclization and rearrangement. These heterocycles often exhibit biological activity, making them important in drug discovery .

3. As a Reagent in Reductive Processes:
DMSH can act as a reducing agent, facilitating the conversion of nitroso compounds to their corresponding amines. This property is beneficial in the synthesis of various nitrogen-containing compounds .

Medicinal Chemistry Applications

1. Anticancer Research:
Recent studies have explored DMSH derivatives as potential inhibitors of Bcl-2 and Bcl-xL proteins, which are implicated in cancer cell survival. The ability of these compounds to induce apoptosis in tumor cells has been demonstrated, highlighting their therapeutic potential .

2. Development of Antiviral Agents:
Research into the use of DMSH derivatives has shown promise in synthesizing compounds with antiviral properties, particularly against HIV. The structural modifications enabled by DMSH facilitate the development of new lead compounds for further evaluation .

Case Studies

Study Application Findings
Bcl-2 Inhibition Study AnticancerDMSH derivatives effectively inhibited tumor growth and induced apoptosis in SCID mice models .
Electrophilic Amination Organic SynthesisDemonstrated high yields of amines from various substrates using DMSH as an electrophile .
Antiviral Compound Development Medicinal ChemistryCompounds derived from DMSH showed activity against HIV, warranting further investigation .

Mechanism of Action

Comparison with Similar Compounds

Key Structural Features:

  • N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine : Contains a hydroxylamine (-NH-O-) core substituted with dimethylamine (N(CH₃)₂) and a methylsulfonyl (-SO₂CH₃) group.
  • N-t-Butyl hydroxylamine (NtBHA) : Features a bulky t-butyl group attached to the hydroxylamine nitrogen .
  • N-Benzyl hydroxylamine : Substituted with a benzyl group, introducing aromaticity .
  • N,N-Dimethylhydroxylamine : Lacks the sulfonyl group, with only dimethylamine substitution .

Functional Implications:

  • Bulky Alkyl/Aryl Groups (e.g., t-butyl, benzyl) : Increase steric hindrance but may improve lipid solubility and membrane permeability .

Senescence Delay and Antioxidant Effects:

  • NtBHA and N-Benzyl hydroxylamine: Delay senescence in human lung fibroblasts (IMR90) at low concentrations (10 µM) by reducing endogenous oxidants (e.g., via DCFH oxidation assays) and increasing GSH/GSSG ratios. The N-hydroxylamine group is critical for activity .
  • This compound : While direct data on senescence is lacking, its sulfonyl group may enhance mitochondrial targeting (similar to NtBHA) or modify redox activity .

Pharmacological Effects:

  • N,N-Dimethylhydroxylamine: Induces transient relaxations in murine tissues but lacks inhibitory effects on non-adrenergic non-cholinergic (NANC) pathways at 2 mM .
  • Hydroxylamine (NH₂OH) : Acts as a potent nitrovasodilator at 5 µM, suggesting that sulfonyl or alkyl substitutions in analogs may alter potency or specificity .

Binding Affinities and Enzyme Interactions

  • Trehalase Inhibitors: Bis(hydroxylamine) derivatives (e.g., Compound 1: (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)) exhibit high binding affinities (-8.7 kcal/mol) against Anopheles gambiae trehalase, outperforming controls (-6.3 kcal/mol). The sulfonyl group in this compound could similarly enhance binding via polar interactions .
  • IC₅₀ Values: Sulfonyl-containing analogs like 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (IC₅₀ = 1.4 µM) demonstrate enhanced inhibitory activity compared to non-sulfonylated counterparts, suggesting a role for the sulfonyl group in target engagement .

Reactivity Notes:

  • Methylsulfonyl Group : Increases susceptibility to nucleophilic attack, enabling applications in Michael additions or as a leaving group .
  • N-Hydroxylamine Core : Prone to oxidation but stabilized by electron-withdrawing substituents (e.g., sulfonyl) .

Toxicity and Stability

  • Hydroxylamine Derivatives : Simple hydroxylamines (e.g., NH₂OH) react with DNA, lowering thermal stability (Tm) and causing mutagenicity .
  • This compound : The sulfonyl group may reduce direct DNA interaction, mitigating mutagenic risks while retaining bioactivity .
  • Physicochemical Properties : Sulfonylation improves solubility in polar solvents compared to hydrophobic analogs like NtBHA .

Biological Activity

N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine (DMSOHA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

DMSOHA is a derivative of hydroxylamine, characterized by the presence of a methylsulfonyl group. Its structure allows it to participate in various biochemical reactions, particularly those involving nitrogen and sulfur-containing compounds. The compound exhibits significant reactivity due to the hydroxylamine functional group, which can undergo oxidation and participate in nucleophilic substitutions.

The biological mechanism of DMSOHA involves its interaction with various biological targets, including enzymes and receptors. It has been suggested that DMSOHA can modulate the activity of certain enzymes involved in metabolic pathways, potentially influencing processes such as oxidative stress response and cellular signaling.

Biological Activities

  • Antioxidant Activity : DMSOHA has shown promise as an antioxidant. It scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Studies indicate that compounds with similar structures can reduce oxidative stress markers in cellular models .
  • Erythrocyte Toxicity : Research has highlighted the erythrotoxic effects of hydroxylamine derivatives, including DMSOHA. In vitro studies demonstrated that exposure to DMSOHA leads to the formation of methemoglobin in erythrocytes, which can impair oxygen transport .
  • Antimicrobial Properties : Preliminary studies suggest that DMSOHA may exhibit antimicrobial activity against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Study 1: Erythrocyte Toxicity Assessment

A study evaluated the in vitro effects of DMSOHA on human erythrocytes. The findings indicated significant methemoglobin formation at concentrations above 100 µM, leading to compromised oxygen-carrying capacity. This toxicity was attributed to the oxidative stress induced by the compound .

Case Study 2: Antioxidant Potential

In a controlled experiment, DMSOHA was tested for its ability to mitigate oxidative stress in cultured neuronal cells exposed to hydrogen peroxide. The results showed that treatment with DMSOHA significantly reduced cell death and ROS levels compared to untreated controls, suggesting its potential as a neuroprotective agent .

Data Summary

Activity TypeObservationsReference
AntioxidantReduced ROS levels in neuronal cells
Erythrocyte ToxicityInduced methemoglobin formation
AntimicrobialActivity against specific bacterial strains

Q & A

Q. Table 1: Optimization Parameters for Electrophilic Amination

ParameterOptimal ConditionImpact on Yield
Temperature-30°C to 0°CPrevents decomposition
SolventAnhydrous THF/Diethyl etherEnhances reagent stability
Organometallic TypeAryllithium > GrignardReduces steric clash

Q. Table 2: Analytical Techniques for Degradation Monitoring

TechniqueTarget ByproductDetection Limit
GC-FIDMethane, Ethylene0.1 ppm
LC-MS/MSNDMA0.05 ng/L
Ion ChromatographyMethylsulfonic Acid1 µM

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine
Reactant of Route 2
N,N-Dimethyl-O-(methylsulfonyl)hydroxylamine

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